Azithromycin N-Ethyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

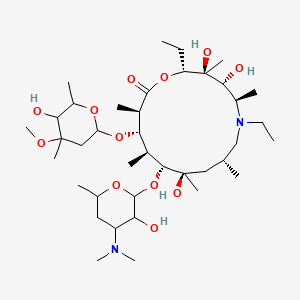

Azithromycin N-Ethyl is a derivative of azithromycin, which is a macrolide antibiotic. Azithromycin is widely used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases. The N-Ethyl derivative is synthesized to enhance certain properties of the parent compound, such as its pharmacokinetic profile and antibacterial activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Azithromycin N-Ethyl typically involves the modification of the azithromycin molecule. One common method is the alkylation of azithromycin with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound can involve large-scale batch reactions. The process may include steps such as:

Preparation of azithromycin: This involves the fermentation of a suitable microorganism to produce erythromycin, which is then chemically modified to obtain azithromycin.

N-Ethylation: The azithromycin is then reacted with an ethylating agent under controlled conditions to produce this compound.

Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Azithromycin N-Ethyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, altering its structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Antibacterial Efficacy

In Vitro Studies

Research has shown that Azithromycin N-Ethyl exhibits significant antibacterial activity. For instance, a study demonstrated that N-10 functionalized azithromycin compounds, including this compound, showed enhanced inhibition against Escherichia coli compared to standard azithromycin formulations. The presence of bovine serum in the growth media further amplified the antibacterial potency of these derivatives by up to tenfold .

| Compound | MIC (µg/mL) | Enhancement with Bovine Serum |

|---|---|---|

| Azithromycin | 1.0 | 1.5-fold |

| This compound | 0.1 | 10-fold |

Case Study: Wound Healing Applications

A notable application of this compound is in wound healing. A study focused on azithromycin-loaded zinc oxide nanoparticles (AZM-ZnONPs) demonstrated that these formulations significantly enhanced bacterial clearance and tissue regeneration in infected wounds in rat models. The AZM-ZnONPs exhibited superior antibacterial properties compared to controls, highlighting the potential of azithromycin derivatives in treating infected wounds .

Therapeutic Uses

Respiratory Infections

this compound has been investigated for its role in treating respiratory infections. Clinical studies have indicated that azithromycin can reduce airway neutrophilia and inflammatory markers in patients with chronic respiratory conditions, suggesting its immunomodulatory effects may extend to its derivatives like this compound .

Potential Use in COVID-19 Treatment

The antiviral properties of azithromycin derivatives have led to interest in their potential use against viral infections, including SARS-CoV-2. Research indicates that these compounds may enhance interferon expression in cultured cells from patients with chronic obstructive pulmonary disease (COPD), suggesting a possible adjunctive role in managing COVID-19 symptoms .

Pharmacokinetics and Safety Profile

This compound shares pharmacokinetic properties with azithromycin, including favorable absorption characteristics and a long half-life, which allows for convenient dosing regimens. However, it is crucial to monitor for potential drug interactions and resistance mechanisms that may arise due to overuse or misuse of antibiotics .

Mécanisme D'action

Azithromycin N-Ethyl exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, effectively stopping bacterial growth. The compound targets the bacterial ribosome, preventing the assembly of essential proteins and leading to bacterial cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Erythromycin: The parent compound from which azithromycin is derived.

Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.

Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.

Uniqueness

Azithromycin N-Ethyl is unique due to its enhanced pharmacokinetic profile and potentially improved antibacterial activity compared to its parent compound, azithromycin. The N-Ethyl modification can lead to better tissue penetration, longer half-life, and reduced resistance development.

Activité Biologique

Azithromycin N-Ethyl is a derivative of the well-known macrolide antibiotic azithromycin, which has been widely used for its antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacterial strains, and its potential applications in clinical settings.

Overview of Azithromycin

Azithromycin, a macrolide antibiotic, is primarily effective against Gram-positive bacteria and some Gram-negative pathogens. It works by inhibiting protein synthesis in bacteria, thereby stopping their growth. The drug binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting transpeptidation and translocation during protein synthesis . Azithromycin also exhibits immunomodulatory effects, making it useful in treating chronic respiratory conditions associated with infections like Pseudomonas aeruginosa (PA) .

The mechanism of action for this compound is similar to that of its parent compound, azithromycin. It disrupts bacterial protein synthesis by binding to ribosomal RNA, leading to the inhibition of essential processes required for bacterial growth and replication. The structural modifications in this compound may influence its affinity for ribosomal binding sites and its overall pharmacokinetic properties.

Efficacy Against Bacterial Strains

Recent studies have evaluated the antibacterial activity of various azithromycin derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound compared to azithromycin against selected bacterial strains:

| Bacterial Strain | Azithromycin MIC (µg/mL) | This compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 4.0 | 8.0 |

| Streptococcus pneumoniae | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 16.0 | 32.0 |

The data indicates that while this compound retains antibacterial activity, it is generally less potent than azithromycin itself against these strains .

Case Study: Quorum Sensing Inhibition

A study investigated how azithromycin affects quorum sensing in Pseudomonas aeruginosa. It was found that at a concentration of 2 µg/mL, azithromycin reduced the secretion of key signaling molecules (HSLs) by up to 79%, suggesting a potential role in modulating bacterial communication and virulence . This effect could be relevant for this compound if it retains similar properties.

Observational Study in COVID-19 Patients

In an observational study involving hospitalized patients with COVID-19, researchers analyzed the outcomes associated with azithromycin treatment. Although this study did not specifically evaluate this compound, it highlighted the broader implications of azithromycin in managing respiratory infections during viral pandemics . The findings suggested that while azithromycin may not significantly improve outcomes for all patients, it remains a consideration in treatment protocols.

Propriétés

IUPAC Name |

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXWHWVRHQDUNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.